molecular formula C21H20N2OS B3593989 4-{[(4-methylphenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide

4-{[(4-methylphenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide

Cat. No.: B3593989
M. Wt: 348.5 g/mol
InChI Key: CKVWCYUAKNMBLM-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a wide range of applications, from medicinal chemistry to the synthesis of various organic compounds .


Synthesis Analysis

Benzamides can be synthesized through various methods. One common method is the reaction of benzoic acids and amines under certain conditions . Another method involves the acylation of aromatic amines with benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring connected to an amide functional group. The presence of different substituents on the benzene ring or the nitrogen of the amide group can significantly affect the properties of the compound .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, depending on the substituents present on the benzene ring or the nitrogen of the amide group. For example, they can participate in nucleophilic substitution reactions, reduction reactions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides depend on their specific structure. For example, they generally have a high melting point and are usually solid at room temperature .

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their structure and the context in which they are used. For example, some benzamides are used as inhibitors of certain enzymes in medicinal chemistry .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They could be harmful if ingested, inhaled, or come into contact with the skin. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The study and application of benzamides continue to be a vibrant field of research, particularly in medicinal chemistry. They are being explored for their potential use in the treatment of various diseases .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-16-4-10-20(11-5-16)25-15-17-6-8-19(9-7-17)21(24)23-14-18-3-2-12-22-13-18/h2-13H,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVWCYUAKNMBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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